Ac-Met-Ala-Ser-OH

Übersicht

Beschreibung

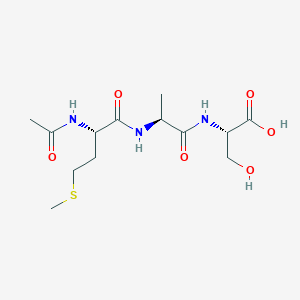

Ac-Met-Ala-Ser-OH is a synthetic tetrapeptide composed of methionine (Met), alanine (Ala), and serine (Ser) residues, with an acetylated N-terminus. Its sequence is represented as Ac-MAS, and it is characterized by the following properties:

- CAS Number: 149151-19-9

- Molecular Formula: C₁₃H₂₃N₃O₆S

- Molecular Weight: 349.4 g/mol

- Storage Conditions: 2–8°C or –20°C, depending on the supplier

- Purity: ≥95% or 98%

- Physical Form: Solid powder

- Applications: Primarily used in biochemical research, including peptide synthesis and structure-activity relationship studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Met-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid, serine, is attached to a resin support.

Coupling: The subsequent amino acids, alanine and methionine, are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ac-Met-Ala-Ser-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The peptide can be reduced using reducing agents such as dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The serine residue can participate in nucleophilic substitution reactions due to its hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: Dithiothreitol (DTT) in aqueous buffer.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with free thiol groups.

Substitution: Alkylated serine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ac-Met-Ala-Ser-OH has shown potential in therapeutic applications, particularly in the development of anti-inflammatory agents. Its structure allows it to interact with biological systems effectively, making it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Inflammatory Diseases

Research has demonstrated that this compound can modulate immune responses. For instance, in models of inflammatory bowel disease (IBD), treatment with this peptide resulted in significantly reduced colonic inflammation compared to control groups. Histological analyses indicated a decrease in neutrophil infiltration and inflammatory markers in treated subjects.

Biochemical Research

In biochemical studies, this compound serves as a model compound for investigating peptide synthesis and interactions. Its well-defined structure makes it suitable for studying various biochemical pathways and mechanisms.

Peptide Synthesis

The compound is utilized in developing acid-modulated peptide synthesis techniques, which enhance the efficiency and purity of peptide production on biosensor interfaces. This method is particularly relevant for creating peptide microarrays used in diagnostics and therapeutic applications .

Materials Science

This compound has been explored for its potential in creating functional materials, particularly hydrogels that respond to environmental stimuli.

Supramolecular Hydrogels

Research indicates that derivatives of this compound can form hydrogels with unique properties, such as UV-responsive photochromism and NIR-responsive transitions. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices .

Analytical Chemistry

In analytical chemistry, this compound is employed as a ligand in complexation studies. For example, researchers have investigated its interaction with metal ions like Pt(II), which can lead to the formation of novel complexes with potential applications in catalysis or as therapeutic agents .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Ac-Met-Ala-Ser-OH depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The methionine residue can act as a methyl donor in biochemical reactions, while the serine residue can participate in phosphorylation and other post-translational modifications.

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key properties of Ac-Met-Ala-Ser-OH and structurally or functionally related compounds:

Structural and Functional Differences

This compound vs. H-Met-Ala-Ser-OH

- Structural Difference : this compound has an acetylated N-terminus, whereas H-Met-Ala-Ser-OH retains a free amine group .

- Functional Impact : Acetylation enhances metabolic stability by reducing enzymatic degradation, making this compound more suitable for in vitro studies .

This compound vs. Ac-Met-OH

- Peptide Length: Ac-Met-OH is a single amino acid derivative, while this compound is a tetrapeptide.

- Applications : Ac-Met-OH serves as a building block in peptide synthesis, whereas this compound is used as a complete sequence for studying peptide interactions .

This compound vs. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

- Protection Groups : The Fmoc group in Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is bulkier and UV-sensitive compared to the acetyl group, making it ideal for stepwise solid-phase synthesis .

- Complexity : The modified proline residue in Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH introduces conformational constraints, which are absent in this compound .

Biologische Aktivität

Ac-Met-Ala-Ser-OH, an acetylated tripeptide composed of Methionine (Met), Alanine (Ala), and Serine (Ser), has garnered attention in biochemical research due to its involvement in various biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is represented by the chemical formula C₁₁H₂₁N₃O₅S and has a molecular weight of 293.36 g/mol. The acetylation at the N-terminus enhances its stability and solubility in biological systems, making it a valuable model compound in peptide research.

Target Enzymes:

this compound interacts primarily with peptide deformylase (PDF), an enzyme crucial for protein synthesis. This interaction is significant as PDF plays a role in the processing of nascent polypeptides, influencing their stability and function.

Biochemical Pathways:

The N-terminal acetylation of peptides like this compound is known to affect protein stability and the overall composition of the cellular proteome. This modification is common in eukaryotic proteins, impacting their interactions and functionality within cellular pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Enzymatic Hydrolysis:

- This compound can be hydrolyzed by enzymes such as aminopeptidase and acyl peptide hydrolase (APEH). A study demonstrated the sequential degradation of this tripeptide by APEH followed by aminoacylase-1 (ACY1), revealing insights into its metabolic pathways .

- Table 1 summarizes the enzymatic activity observed:

Enzyme Activity (nM AA/min/μg lysate) Biological Context APEH Varies based on sample Normal vs. cancer cells ACY1 Varies based on sample Normal vs. cancer cells -

Oxidative Stability:

- The compound's stability against oxidative stress was evaluated through hydroxyl radical-induced oxidation studies. The results indicated that while Met showed higher reactivity towards hydroxyl radicals, Ala and Ser exhibited lower reactivity, suggesting that this compound could serve as a protective agent under oxidative conditions .

-

Transcriptional Profiling:

- In cellular assays, this compound was shown to alter gene expression profiles significantly. This activity was observed across various cell lines, including MCF7 (breast cancer), HepG2 (liver), and A549 (lung) cells, indicating its potential role in modulating cellular responses to external stimuli .

Case Studies

Study 1: Enzymatic Activity Assessment

In a controlled experiment, this compound was subjected to enzymatic assays to quantify the activity of APEH and ACY1. The study found that the ratio of these enzymes' activities varied significantly between normal tissues and cancerous tissues, suggesting a potential biomarker role for the tripeptide in cancer diagnostics .

Study 2: Oxidative Stress Response

Another study examined the oxidative degradation of peptides similar to this compound under radical conditions. The findings indicated that while Met was oxidized to methionine sulfoxide, the overall yield of free amino acids varied significantly depending on the peptide composition, highlighting the importance of specific amino acid sequences in oxidative stability .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Ac-Met-Ala-Ser-OH with ≥95% purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by purification via reversed-phase HPLC. Critical steps include:

- Using Fmoc-protected amino acids to minimize side reactions.

- Cleaving the peptide from the resin with trifluoroacetic acid (TFA) while preserving methionine integrity.

- Verifying purity via analytical HPLC and mass spectrometry (MS) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Mass Spectrometry (MS) : Confirm molecular weight (349.4 Da) and detect impurities.

- NMR Spectroscopy : Validate backbone structure (e.g., α-helix propensity via chemical shifts).

- Amino Acid Analysis (AAA) : Quantify residue composition post-hydrolysis .

Q. What storage conditions optimize stability for this compound in long-term studies?

- Methodological Answer :

- Store lyophilized peptide at -20°C in airtight, light-protected vials.

- For solution-phase studies, use neutral pH buffers (e.g., PBS) and avoid freeze-thaw cycles to prevent aggregation.

- Monitor oxidation via periodic HPLC analysis, especially for methionine .

Advanced Research Questions

Q. How can experimental design mitigate oxidation of methionine in this compound during enzymatic assays?

- Methodological Answer :

- Reducing Agents : Include 1–5 mM DTT or TCEP in assay buffers to stabilize methionine.

- Oxygen Depletion : Conduct assays under nitrogen or argon atmospheres.

- Control Experiments : Compare activity with/without antioxidants to quantify oxidation impact .

Q. What strategies resolve discrepancies in reported bioactivity of this compound across studies?

- Methodological Answer :

- Systematic Review : Compare variables like peptide concentration (µM vs. mM), assay type (in vitro vs. cell-based), and buffer ionic strength.

- Meta-Analysis : Normalize data using standardized units (e.g., IC50) and assess publication bias.

- Replication Studies : Validate conflicting results under controlled conditions, documenting batch-to-batch variability .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for NMR studies?

- Methodological Answer :

- Co-Solvents : Use 10–20% acetonitrile or DMSO to enhance solubility without denaturation.

- pH Optimization : Adjust to pH 6–7 to balance ionization of serine’s hydroxyl group.

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to refine buffer conditions .

Q. Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.

- Error Propagation : Account for purity uncertainty (e.g., 95% vs. 98%) using Monte Carlo simulations.

- Open Data : Share raw datasets in repositories like Zenodo to facilitate reproducibility .

Q. How should researchers validate the absence of endotoxins in this compound used for cell-based assays?

- Methodological Answer :

- Limulus Amebocyte Lysate (LAL) Test : Quantify endotoxin levels (target <0.1 EU/mg).

- Negative Controls : Include peptide-free samples to rule out assay interference.

- Documentation : Report batch-specific endotoxin data in supplementary materials .

Q. Experimental Design & Optimization

Q. What criteria should guide the selection of this compound concentrations for toxicity studies?

- Methodological Answer :

- Pilot Experiments : Test a logarithmic range (1 nM–100 µM) to identify thresholds.

- MTT Assay : Use cell viability data to establish non-toxic doses for functional studies.

- Ethical Compliance : Adhere to institutional guidelines for in vivo dosing .

Q. How can researchers integrate this compound into studies of protein-protein interaction networks?

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPGZVPOLKESGX-HGNGGELXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.